An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-benzofuran-7-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-benzofuran-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-benzofuran-7-amine is a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a key heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The introduction of a chlorine atom and an amine group to the benzofuran core can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. The chlorine substituent can modulate lipophilicity, metabolic stability, and binding interactions, while the amino group can impact solubility, pKa, and hydrogen bonding capacity. A thorough understanding of these properties is therefore critical for its potential development as a therapeutic agent.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-1-benzofuran-7-amine. Due to the limited availability of experimental data for this specific molecule, this guide leverages data from structurally related compounds and employs in silico prediction tools to offer a robust profile for researchers. All predicted data is clearly identified, and methodologies for the experimental determination of these properties are provided to guide further research.
Chemical Structure and Basic Properties
The foundational step in characterizing any molecule is to define its structure and fundamental properties.
Molecular Structure:
Figure 1: Chemical structure of 4-Chloro-1-benzofuran-7-amine.
Table 1: Basic Chemical Properties of 4-Chloro-1-benzofuran-7-amine
| Property | Value | Source |
| CAS Number | 1260869-40-6 | [3] |
| Molecular Formula | C₈H₆ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| SMILES | Nc1ccc(Cl)c2c1oc=c2 | [4] |
Physicochemical Properties: Predicted and Comparative Data
Due to the absence of published experimental data, the following section provides predicted values for key physicochemical properties. These predictions are generated using established computational models and are supplemented with experimental data from structurally analogous compounds to provide context and a range of expected values.
Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and the forces of intermolecular attraction within a crystalline solid and a liquid, respectively.
Predicted Values for 4-Chloro-1-benzofuran-7-amine:
| Property | Predicted Value (°C) | Prediction Tool |
| Melting Point | Not reliably predicted by available tools | - |
| Boiling Point | ~300-350 | AAT Bioquest Boiling Point Predictor[5] |
Disclaimer: Boiling point predictions for complex heterocyclic molecules can have significant error margins.
Comparative Data for Analogous Compounds:
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| Benzofuran | C₈H₆O | -18 | 173 |
| 4-Chloro-7-nitrobenzofuran | C₈H₄ClNO₃ | 97-99 | Not available |
The presence of the polar amino and chloro groups, capable of hydrogen bonding and dipole-dipole interactions, is expected to result in a significantly higher melting and boiling point for 4-Chloro-1-benzofuran-7-amine compared to the parent benzofuran. The melting point of the nitro-analogue, while electronically different, suggests that a substituted benzofuran of similar molecular weight will be a solid at room temperature.
Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing absorption and distribution.
Predicted Values for 4-Chloro-1-benzofuran-7-amine:
| Property | Predicted Value | Prediction Tool |
| LogS (Aqueous Solubility) | -2.5 to -3.5 | ChemAxon[6] |
| Solubility (mg/mL) | ~0.1 - 1.0 | ChemAxon[6] |
Note: LogS is the base-10 logarithm of the molar solubility.
Comparative Data for Analogous Compounds:
| Compound | Solubility |
| Benzofuran | 0.1 to 1 mg/mL at 18°C[7] |
| 4-Chloro-7-nitrobenzofuran | Soluble in chloroform (50 mg/mL)[8] |
The predicted aqueous solubility of 4-Chloro-1-benzofuran-7-amine is low, which is typical for aromatic compounds of this size. The amino group can act as a hydrogen bond donor and acceptor, which may slightly improve aqueous solubility compared to a non-polar analogue. However, the overall lipophilic character of the benzofuran ring and the chloro substituent are expected to dominate. The high solubility of the nitro-analogue in chloroform suggests that the target compound will also be soluble in a range of organic solvents.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.
Predicted Value for 4-Chloro-1-benzofuran-7-amine:
| Property | Predicted Value | Prediction Tool |
| LogP | 2.5 - 3.0 | ChemAxon[9][10] |
Comparative Data for Analogous Compounds:
| Compound | LogP |
| Benzofuran | 2.67[7] |
| Chloro-benzofuran (generic) | 3.5[10] |
The predicted LogP value for 4-Chloro-1-benzofuran-7-amine is in a range often considered favorable for drug candidates, balancing aqueous solubility and membrane permeability. The chloro substituent generally increases lipophilicity, while the amino group can decrease it, leading to the predicted value being in a moderate range.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule describe its ionization state at different pH values, which is crucial for its solubility, absorption, and interaction with biological targets. The primary amino group in 4-Chloro-1-benzofuran-7-amine is expected to be the main basic center.
Predicted Value for 4-Chloro-1-benzofuran-7-amine:
| Property | Predicted Value | Prediction Tool |
| Basic pKa | 3.5 - 4.5 | ChemAxon[3] |
Comparative Data for Analogous Compounds:
| Compound | pKa |
| Aniline | 4.6 |
| 4-Chloroaniline | 4.15 |
The predicted basic pKa of the 7-amino group is in the range expected for an aromatic amine. The electron-withdrawing effect of the chloro substituent and the benzofuran ring system likely reduces the basicity of the amino group compared to aniline. At physiological pH (~7.4), the compound is expected to be predominantly in its neutral form.
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data, experimental determination of these properties is essential. The following are standardized protocols that can be employed.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate.
-
Measurement: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Aqueous Solubility Determination (Shake-Flask Method - OECD 105)[11]
Figure 2: Workflow for solubility determination by the shake-flask method.
-
Preparation: An excess amount of 4-Chloro-1-benzofuran-7-amine is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand to allow the undissolved solid to settle.
-
Sampling and Analysis: A sample of the aqueous phase is carefully removed, filtered or centrifuged to remove any solid particles, and the concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV.
pKa Determination (Potentiometric Titration)
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Predicted and Expected Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra are not publicly available, the expected features can be predicted based on the known spectroscopy of benzofurans and aromatic amines.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H on furan ring (C2 or C3) | 6.5 - 7.5 | d or s |
| Aromatic protons (C5, C6) | 7.0 - 8.0 | m |
| -NH₂ | 3.5 - 4.5 | br s |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | 115 - 125 |
| C-NH₂ | 140 - 150 |
| Other aromatic/furan carbons | 100 - 150 |
Predictions generated using NMRDB.org.[11][12]
The exact chemical shifts and coupling constants will be influenced by the specific electronic effects of the chloro and amino groups on the benzofuran ring system. 2D NMR experiments, such as COSY and HSQC/HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (primary amine) | 3300 - 3500 | Two sharp bands |
| C-H stretch (aromatic/furan) | 3000 - 3100 | Medium to weak bands |
| N-H bend (primary amine) | 1580 - 1650 | Medium to strong band |
| C=C stretch (aromatic/furan) | 1450 - 1600 | Multiple bands |
| C-N stretch (aromatic amine) | 1250 - 1335 | Strong band |
| C-O stretch (furan) | 1000 - 1250 | Strong band |
| C-Cl stretch | 600 - 800 | Medium to strong band |
The presence of two distinct N-H stretching bands would be a clear indication of the primary amine group.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): A prominent peak at m/z 167, with a characteristic M+2 isotope peak at m/z 169 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Fragmentation pathways would likely involve the loss of small molecules such as HCN from the amino group and the furan ring, and potentially the loss of the chlorine atom.
Potential Synthesis and Reactivity
While a specific synthesis for 4-Chloro-1-benzofuran-7-amine is not detailed in the available literature, general methods for the synthesis of substituted benzofurans can be adapted. A plausible synthetic route could involve the construction of the benzofuran core from suitably substituted phenols and halo-carbonyl compounds, followed by functional group interconversions to introduce the chloro and amino groups. Alternatively, late-stage functionalization of a pre-formed benzofuran ring system via chlorination and amination reactions could be explored.
The reactivity of 4-Chloro-1-benzofuran-7-amine will be dictated by the interplay of its functional groups. The amino group can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The chloro group is on an electron-rich aromatic ring, which may make it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for nitro-activated systems like 4-chloro-7-nitrobenzofuran.[14]
Conclusion and Future Directions
4-Chloro-1-benzofuran-7-amine is a molecule with potential for application in drug discovery, given the established pharmacological importance of the benzofuran scaffold. This guide has provided a comprehensive overview of its predicted physicochemical properties, which are essential for guiding its synthesis, purification, and biological evaluation. The presented data, derived from computational predictions and comparison with analogous compounds, suggests that it is a lipophilic, weakly basic compound with low aqueous solubility.
The clear next step for researchers interested in this molecule is the experimental validation of these predicted properties. The protocols outlined in this guide provide a starting point for this essential work. A full experimental characterization will be invaluable for understanding its structure-activity relationships and for its potential progression as a lead compound in drug development programs.
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